![molecular formula C9H8FN3 B3078914 1-(2-fluorophenyl)-1H-pyrazol-5-amine CAS No. 1056999-19-9](/img/structure/B3078914.png)
1-(2-fluorophenyl)-1H-pyrazol-5-amine
Overview
Description
“1-(2-fluorophenyl)-1H-pyrazol-5-amine” is a chemical compound with the empirical formula C9H7FN2 . It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of “this compound” can be achieved through a series of chemical reactions. One of the methods involves the use of 1,3-dipolar cycloaddition of the corresponding sydnones . The sydnones are synthesized from N-nitroso-2-fluorophenylglycines and are characterized by NMR spectroscopy .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring attached to a fluorophenyl group. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily based on its pyrazole core. Pyrazoles can undergo various reactions such as 1,3-dipolar cycloadditions . In the case of “this compound”, it is synthesized through a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .Scientific Research Applications
Synthesis in Pharmaceutical Chemistry
1-(2-fluorophenyl)-1H-pyrazol-5-amine has been utilized in various synthetic processes within pharmaceutical chemistry. One notable application is in the large-scale synthesis of novel antibacterial oxazolidinones. The compound serves as a key intermediate in the synthesis of these antibacterial agents, highlighting its significance in the development of new therapeutic drugs (Yang et al., 2014).
Fluorescence and Organic Light-Emitting Diodes
This compound is also instrumental in the synthesis of nitrogen heterocycles like 1H-pyrazolo[3,4-b]quinolines (PQ), which are characterized by high fluorescence intensity. These compounds have been tested as emitters for organic light-emitting diodes (OLEDs), indicating the compound's relevance in material science and electronic device manufacturing (Szlachcic et al., 2017).
Cancer Research
In cancer research, derivatives of this compound have shown activity against significant cancer kinases. This indicates potential for this compound in the development of new cancer treatments, especially in targeted therapies (Abu Thaher et al., 2012).
Drug Discovery
The compound has also facilitated the creation of heterocyclic ketene aminal libraries, which are promising candidates for drug discovery. Its role in efficient, environmentally benign synthesis processes underscores its importance in the sustainable development of new pharmaceutical compounds (Yu et al., 2013).
Antimicrobial Applications
Derivatives of this compound have been synthesized and shown to possess notable antibacterial and antifungal activities. This finding is crucial for the development of new antimicrobial agents in combating infectious diseases (Ragavan et al., 2010).
Safety and Hazards
The safety data sheet for a related compound, 1-(2-Fluorophenyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation . It is advised to handle the compound with appropriate protective measures and in a well-ventilated area .
Future Directions
The future directions for the research and development of “1-(2-fluorophenyl)-1H-pyrazol-5-amine” and its derivatives could involve exploring their potential applications in various fields. For instance, pyrazole derivatives are known to exhibit a wide range of biological activities, which makes them potential candidates for the development of new pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds such as “1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1h-pyrrol-3-yl]-n-methylmethanamine fumarate (tak-438)” have been identified as potassium-competitive acid blockers (p-cabs) . These compounds inhibit the H+,K±ATPase enzyme, which plays a crucial role in gastric acid secretion .
Mode of Action
Similar compounds like tak-438 work by competitively inhibiting the proton pump (h+,k±atpase) in a reversible manner . This inhibition reduces gastric acid secretion, which can be beneficial in the treatment of acid-related diseases .
Biochemical Pathways
Compounds with similar structures, such as tak-438, affect the pathway of gastric acid secretion by inhibiting the h+,k±atpase enzyme . This enzyme is crucial in the final step of gastric acid production, and its inhibition leads to decreased acid secretion .
Result of Action
Similar compounds like tak-438 have been shown to inhibit gastric acid secretion effectively . This could potentially lead to relief from symptoms associated with acid-related diseases .
properties
IUPAC Name |
2-(2-fluorophenyl)pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-2-4-8(7)13-9(11)5-6-12-13/h1-6H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBAKYJYWFXPGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC=N2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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